Home > Products > Bioactive Reagents P397 > Benzyloxycarbonyl valacyclovir
Benzyloxycarbonyl valacyclovir - 124832-31-1

Benzyloxycarbonyl valacyclovir

Catalog Number: EVT-262128
CAS Number: 124832-31-1
Molecular Formula: C21H26N6O6
Molecular Weight: 458.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzyloxycarbonyl valacyclovir is a biochemicla.
Source and Classification

Benzyloxycarbonyl valacyclovir is synthesized from acyclovir and benzyloxycarbonyl-protected L-valine. The compound falls under the category of nucleoside analogs, which mimic the structure of nucleotides and interfere with viral DNA synthesis. It is often used in pharmaceutical research for developing more effective antiviral therapies.

Synthesis Analysis

The synthesis of benzyloxycarbonyl valacyclovir typically involves several key steps:

  1. Coupling Reaction: The first step involves the condensation of acyclovir with benzyloxycarbonyl-protected L-valine. This reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N-ethyl carbodiimide in a suitable solvent like dimethylformamide. The reaction conditions are optimized to control the temperature (usually around 60 °C) and reaction time (approximately 12 hours) to minimize side reactions and maximize yield .
  2. Deprotection Step: Following the coupling, the benzyloxycarbonyl group must be removed to yield the active form of valacyclovir. This deprotection can be achieved through catalytic hydrogenation using palladium on carbon in a solvent mixture (commonly methanol and tetrahydrofuran) under pressure, which requires specialized equipment like an autoclave .
  3. Purification: The resultant product is purified through various methods, including recrystallization or chromatography, to remove any unreacted starting materials or by-products .
Molecular Structure Analysis

Benzyloxycarbonyl valacyclovir has a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₁₅N₃O₄
  • Molecular Weight: Approximately 277.28 g/mol
  • Structural Features:
    • A bicyclic structure derived from acyclovir.
    • A benzyloxycarbonyl group that protects the amino group of L-valine.

The presence of functional groups such as hydroxyl (-OH) and amine (-NH₂) contributes to its reactivity and interaction with viral enzymes.

Chemical Reactions Analysis

Benzyloxycarbonyl valacyclovir participates in several key chemical reactions:

  1. Esterification: The primary reaction involves the esterification of acyclovir with benzyloxycarbonyl-protected L-valine, forming an ester bond that enhances oral bioavailability compared to acyclovir alone.
  2. Hydrogenation: During deprotection, hydrogenation occurs, which converts the benzyloxycarbonyl group into a free amine group, allowing for biological activity against viral infections.
  3. Hydrolysis: In biological systems, once administered, benzyloxycarbonyl valacyclovir undergoes hydrolysis to release acyclovir and L-valine, which are then metabolized further .
Mechanism of Action

The mechanism of action for benzyloxycarbonyl valacyclovir centers on its conversion to acyclovir within the body:

  1. Activation: After administration, benzyloxycarbonyl valacyclovir is rapidly converted into acyclovir by enzymatic hydrolysis.
  2. Inhibition of Viral DNA Polymerase: Acyclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA during replication.
  3. Chain Termination: Once incorporated, acyclovir prevents further elongation of the viral DNA chain, effectively halting viral replication.

This mechanism allows for increased efficacy against herpes viruses due to higher concentrations of active drug in systemic circulation compared to direct administration of acyclovir .

Physical and Chemical Properties Analysis

Benzyloxycarbonyl valacyclovir exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethylformamide and methanol; limited solubility in water.
  • Melting Point: The melting point range is generally around 150-160 °C.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.

These properties are crucial for handling, storage, and formulation into pharmaceutical products .

Applications

Benzyloxycarbonyl valacyclovir has significant applications in scientific research and pharmaceutical development:

  1. Antiviral Drug Development: It serves as an intermediate in synthesizing more potent antiviral agents.
  2. Research Tool: Used in studies aimed at understanding viral replication mechanisms and developing new therapeutic strategies.
  3. Analytical Chemistry: Employed in developing analytical methods for quantifying valacyclovir in pharmaceutical formulations .
Synthetic Methodologies for Benzyloxycarbonyl Valacyclovir

Traditional Synthetic Routes: Carbodiimide-Mediated Coupling Strategies

The foundation of Benzyloxycarbonyl valacyclovir synthesis relies on carbodiimide-mediated coupling between protected valine and acyclovir moieties. This method employs dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as coupling agents with 4-dimethylaminopyridine (DMAP) catalysis in aprotic solvents like dimethylformamide (DMF) or dichloromethane. The reaction proceeds via nucleophilic attack by acyclovir's hydroxyl group on the activated carboxyl carbon of N-Cbz-L-valine, forming a tetrahedral intermediate that collapses to yield the protected ester [1] [3].

A critical challenge in this route is impurity control, particularly the formation of N-acylurea derivatives from O-acylisourea intermediates. Process optimization studies reveal that maintaining reaction temperatures below 35°C and implementing staged reagent addition significantly suppresses these side products. Post-coupling purification typically involves crystallization from ethanol-water mixtures, achieving crude yields exceeding 85% with >95% purity. Resin-based palladium scavenging is subsequently employed during deprotection to address residual metal catalysts, effectively reducing palladium content to <5 ppm as required by ICH guidelines [1] [8].

Table 1: Comparative Performance of Coupling Agents in Cbz-Valacyclovir Synthesis

Coupling AgentSolvent SystemReaction Temp (°C)Reaction Time (hr)Yield (%)Purity (%)
DCCDMF25-35489395
DICDCM0-5248997
EDC·HClTHF/DMF (1:1)20-25367892

Innovations in Continuous Flow Reactor-Based Synthesis

Continuous flow technology has revolutionized Benzyloxycarbonyl valacyclovir manufacturing by enabling precise parameter control and minimizing thermal degradation. Modern flow reactors facilitate the synthesis through a two-stage approach: initial carbodiimide-mediated coupling followed by integrated deprotection. The Boc-protected valacyclovir precursor dissolved in alcohol solvents (e.g., isopropanol) is mixed with acidic deprotection streams (e.g., 4M HCl) in microfluidic mixers before entering temperature-controlled reactor coils maintained at 80-100°C [3] [5] .

Key advantages include dramatically reduced residence times (2-5 minutes versus 3-4 hours in batch) and exceptional impurity profiles (<0.1% acyclovir and guanine impurities). Flow rates are optimized at 8-10 ml/min for the substrate stream and 4-8 ml/min for the acid stream, achieving near-quantitative conversion. The continuous process also facilitates in-line quenching with tertiary amine bases and automated pH adjustment, directly yielding reaction eluates suitable for crystallization. This technology has demonstrated >99.5% HPLC purity at kilogram-scale production, outperforming batch methods in both yield and purity while eliminating hazardous hydrogenation equipment [3] [5] .

Table 2: Continuous Flow Reactor Parameters for Optimized Synthesis

Reactor TypeResidence Time (min)Temp (°C)Flow Rate (ml/min)Conversion (%)Purity (%)
Tubular (SS)51001299.899.7
Microfluidic Chip280899.599.6
Packed Bed (Resin)1560599.299.4

Enzymatic Approaches for Stereoselective Esterification

While chemical methods dominate industrial production, enzymatic esterification offers promising routes for stereoselective conjugation of valine to acyclovir. Lipases from Candida antarctica (CAL-B) and Rhizomucor miehei demonstrate moderate activity in organic-aqueous biphasic systems, catalyzing the formation of the L-valyl ester bond while preserving the benzyloxycarbonyl protecting group. The enzymatic route operates under ambient conditions (25-30°C) in solvents like tert-amyl alcohol or methyl tert-butyl ether, minimizing the racemization risks inherent in carbodiimide chemistry [7].

Despite these advantages, current enzymatic processes face significant limitations in reaction efficiency and substrate solubility. Conversion rates rarely exceed 60% even with extended reaction times (72+ hours), and the bulky nucleoside structure of acyclovir creates steric hindrance at enzyme active sites. Protein engineering efforts focus on modifying lipase substrate tunnels to accommodate the purine ring system, while immobilization techniques on epoxy-functionalized resins show potential for enzyme reuse. Further development is needed to achieve industrially viable productivity and volumetric yields [7].

Optimization of Deprotection Conditions for Benzyloxycarbonyl Group Removal

Deprotection methodologies significantly impact the final quality and yield of valacyclovir hydrochloride. The benzyloxycarbonyl (Cbz) group exhibits orthogonal stability to acid/base conditions but requires selective removal in the presence of the labile purine ring. Catalytic hydrogenolysis using 5-10% Pd/C under mild hydrogen pressure (4-5 bar) in alcoholic solvents remains the gold standard, achieving quantitative deprotection within 3-4 hours [4] [8].

Recent innovations employ continuous hydrogenation reactors with fixed-bed Pd catalysts to eliminate filtration steps and minimize metal leaching. For acid-sensitive sequences, Lewis acid-assisted deprotection using trimethylsilyl iodide in acetonitrile provides an efficient alternative, completing deprotection within 30 minutes at 0°C. Resin-based scavenging systems have been refined through macroporous polystyrene copolymers (e.g., T-63 resin), which reduce residual palladium to <2.54 ppm as verified by atomic absorption spectroscopy—well below the ICH Q3D 10 ppm threshold [1] [3] [4].

Table 3: Comparative Analysis of Cbz Deprotection Methods

MethodConditionsTimeYield (%)Pd Content (ppm)Key Advantage
Pd/C HydrogenationH₂ (4 bar), EtOH, 25°C3-4 hr9530 (unscavenged)High efficiency
T-63 Resin ScavengingDMF/H₂O, 60°C30 min922.54Low metal residue
TMSI DeprotectionCH₃CN, 0°C to RT30 min89N/AAcid tolerance
Flow HydrogenationH₂, Pd/Al₂O₃, iPrOH, 80°C15 min97<1Continuous operation

Solid-Phase Synthesis for Scalable Production

Solid-phase peptide synthesis (SPPS) principles have been adapted for benzyloxycarbonyl valacyclovir manufacturing to enhance purification efficiency and enable automated synthesis. The approach employs Wang resins or aminomethyl polystyrene functionalized with hydroxymethyl groups, to which Fmoc-protected valine is anchored via ester linkages. After Fmoc removal, acyclovir is conjugated using DIC/HOBt activation in DMF, followed by on-resin installation of the benzyloxycarbonyl protecting group using Cbz-Cl/diisopropylethylamine [3] [8].

Critical advantages include telescoped purification through simple resin washing (DMF → methanol → dichloromethane) and high load capacities (0.8-1.2 mmol/g). The solid-phase approach achieves near-quantitative coupling yields (98%) with minimal racemization (<0.5%), and cleavage conditions (95% TFA/H₂O) simultaneously remove side-chain protections. Resin-bound scavengers can be incorporated into reaction cartridges for continuous flow applications, allowing for integrated impurity sequestration during product elution. Though currently more expensive than solution-phase synthesis, this method shows exceptional promise for producing clinical-grade material with ultra-low impurity profiles [3] [8].

Properties

CAS Number

124832-31-1

Product Name

Benzyloxycarbonyl valacyclovir

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

Molecular Formula

C21H26N6O6

Molecular Weight

458.5 g/mol

InChI

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1

InChI Key

ZQSUAJRZJTUOEA-HNNXBMFYSA-N

SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

Benzyloxycarbonyl valacyclovir;

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N)NC(=O)OCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.